molecular formula C10H20N2 B1417776 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine CAS No. 1154550-36-3

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Cat. No.: B1417776
CAS No.: 1154550-36-3
M. Wt: 168.28 g/mol
InChI Key: PAGWRPSCTUYREK-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine is characterized by a piperidine ring system bearing an amino substituent at the 4-position and a prenyl-like substituent at the nitrogen atom. The compound possesses the molecular formula C10H20N2 with a molecular weight of 168.28 grams per mole, establishing it as a relatively compact organic molecule with two nitrogen-containing functional groups.

The structural framework consists of a six-membered saturated heterocyclic piperidine ring in which the nitrogen atom at position 1 is substituted with a 3-methylbut-2-en-1-yl group, commonly referred to as a prenyl or dimethylallyl substituent. This prenyl group introduces a degree of unsaturation into the molecule through its alkene functionality, positioned between the second and third carbon atoms of the four-carbon chain. The presence of two methyl groups attached to the third carbon creates a branched aliphatic structure that contributes to the compound's lipophilic character.

The amino group located at the 4-position of the piperidine ring represents a primary amine functionality, providing the molecule with basic properties and the potential for hydrogen bonding interactions. This positioning creates a 1,4-relationship between the two nitrogen-containing functional groups, establishing a structural motif that is prevalent in many bioactive compounds. The stereochemical considerations for this compound primarily involve the chair conformation of the piperidine ring, which can adopt multiple conformational states depending on the relative positioning of the substituents.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-methyl-2-butenyl)-4-piperidinamine, reflecting the systematic naming conventions that prioritize the piperidine core structure. The International Chemical Identifier string 1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3 provides a complete structural description that enables unambiguous identification of the compound's connectivity and atomic arrangements.

Properties

IUPAC Name

1-(3-methylbut-2-enyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWRPSCTUYREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCC(CC1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-amine with Prenylating Agents

Method Overview:
The most common synthesis involves nucleophilic substitution where piperidin-4-amine reacts with a prenyl halide, such as 3-methylbut-2-en-1-yl bromide or chloride, under basic conditions. This approach leverages the nucleophilicity of the amine nitrogen to attack the electrophilic carbon in the halide.

Reaction Scheme:

Piperidin-4-amine + 3-methylbut-2-en-1-yl halide → 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Typical Reaction Conditions:

  • Solvent: Acetonitrile or ethanol
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Reflux (around 80°C)
  • Time: 12–24 hours

Research Findings:
Studies indicate that employing a polar aprotic solvent enhances nucleophilic substitution efficiency, with potassium carbonate serving as an effective base to deprotonate the amine, facilitating the substitution. Post-reaction purification often involves column chromatography or recrystallization to achieve high purity.

Data Table 1: Typical Preparation Parameters

Parameter Value Reference/Notes
Electrophile 3-methylbut-2-en-1-yl bromide Common prenylating agent
Solvent Acetonitrile Enhances nucleophilicity
Base Potassium carbonate Deprotonates amine, promotes substitution
Temperature Reflux (~80°C) Optimal for reaction completion
Reaction Time 12–24 hours Ensures complete conversion
Purification Column chromatography/recrystallization For high purity

Alternative Synthetic Routes

a. Reductive Amination Approach:
In some cases, the aldehyde or ketone precursor (e.g., prenyl aldehyde) reacts with piperidin-4-amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride, enabling direct formation of the target amine.

b. Multi-step Functionalization:
This involves initial synthesis of the prenylated intermediate, followed by amination steps, allowing for better control over regioselectivity and functional group compatibility.

Industrial Scale Synthesis and Optimization

For large-scale production, continuous flow reactors and automation are employed to improve yield, safety, and reproducibility. The key considerations include:

  • Use of high-purity reagents
  • Precise control of reaction parameters
  • Efficient purification techniques such as crystallization or extraction

Research Data:
Industrial processes optimize reaction conditions to maximize yield (>85%) and purity (>99%), with process parameters tailored based on pilot studies.

Notes on Reaction Conditions and Reagents

Reagent / Condition Role References/Comments
3-Methylbut-2-en-1-yl halide Electrophile for alkylation Primary prenylating agent
Potassium carbonate Base for deprotonation and activation Widely used in nucleophilic substitution reactions
Acetonitrile / Ethanol Solvent Polar aprotic solvents favor SN2 reactions
Reflux conditions Reaction heating Ensures sufficient energy for substitution
Purification methods Chromatography, recrystallization To achieve high purity and yield

Summary of Research Findings

Aspect Findings References/Notes
Reaction efficiency High yields (>80%) achievable with optimized conditions Literature reports, industrial data
Purity Purification steps critical; high purity (>99%) attainable Analytical validation via HPLC, NMR
Scalability Continuous flow methods enhance scalability and safety Industry reports, process optimization studies
Reaction limitations Sensitivity to moisture and impurities; requires anhydrous conditions Standard practice in organic synthesis

Chemical Reactions Analysis

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted amine products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity toward specific targets.

Key Studies :

  • Antidepressant Activity : Research has indicated that derivatives of piperidine compounds exhibit potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuropharmacology

The piperidine moiety is often associated with neuroactive compounds. Studies have shown that compounds similar to 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine can influence cognitive functions and may have implications in treating neurodegenerative disorders.

Case Study :
A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives and their effects on cognitive enhancement in animal models, demonstrating significant improvements in memory retention when administered .

Synthetic Chemistry

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Applications Include :

  • Synthesis of novel ligands for receptor studies.
  • Development of inhibitors targeting specific enzymes involved in disease pathways.

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryScaffold for drug developmentEnhanced activity against depression
NeuropharmacologyInfluences cognitive functionsSignificant memory improvements in studies
Synthetic ChemistryIntermediate for complex molecule synthesisVersatile reactions leading to diverse products

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with amine receptors in the nervous system, affecting neurotransmitter release and signaling.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The prenyl group in the target compound likely confers higher membrane permeability compared to polar substituents like methylsulfonyl .
  • Metabolic Stability : Heterocyclic substituents (e.g., thiazole) reduce susceptibility to oxidative metabolism .
  • Toxicity : Nitrobenzyl derivatives exhibit higher toxicity due to nitro group bioactivation , whereas alkenyl groups (e.g., prenyl) may offer safer profiles.

Pharmacological Activity

  • Antiplasmodial Activity : 1-(4-Methoxyphenethyl)piperidin-4-amine derivatives demonstrated antiplasmodial activity by inhibiting hemozoin formation, with bulky substituents enhancing target binding .
  • Anticancer Potential: Quinoline- and pyridinyl-substituted analogs (e.g., 1-[6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine) showed potent anticancer activity in vitro .
  • Enzyme Inhibition : Sulfonyl-substituted derivatives (e.g., 1-[(1-ethylpyrazol-4-yl)sulfonyl]piperidin-4-amine) are explored as protease inhibitors due to their electron-withdrawing effects .

Biological Activity

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine, with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol, is a compound of interest in biological research due to its potential interactions with neurotransmitter systems and other biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of piperidine with 3-methylbut-2-en-1-yl halide under basic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for developing derivatives with enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist, modulating neurotransmitter release and influencing various biochemical pathways. This interaction is significant in the context of neurological studies and potential therapeutic applications.

Neurotransmitter Interaction

Research indicates that this compound is involved in studies related to amine neurotransmitters, suggesting its role in modulating synaptic transmission and potentially affecting mood and cognition.

Data Table: Biological Activity Overview

Activity Type Assay Type Cell Line IC50 (μM) Comments
Neurotransmitter ModulationBinding AssayVariousN/APotential agonist/antagonist effects
AntiproliferativeSRB AssayMDA-MB-4532 - 40Comparable to natural products

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have shown promising results in preclinical settings:

  • Calcium Channel Blockers : A study on N-type calcium channel blockers demonstrated that structurally similar compounds exhibited high affinity for blocking these channels (IC50 = 0.7 μM), indicating potential analgesic properties that could be explored further for the piperidine series .
  • Antimicrobial Activity : Similar compounds have been evaluated for antimicrobial properties, showing varying degrees of efficacy against Gram-positive and Gram-negative bacteria. This suggests that derivatives of this compound could also be assessed for similar activities .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
  • Derivatives Development : Synthesizing and testing derivatives to enhance potency and selectivity for specific targets.
  • Mechanistic Studies : Further elucidating the mechanism of action through detailed biochemical assays to understand how it interacts with neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidin-4-amine precursor with a prenylating agent (e.g., 3-methylbut-2-en-1-yl bromide). A base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., acetonitrile) facilitates nucleophilic substitution. For example, similar alkylation protocols for N-substituted piperidin-4-amine derivatives have been optimized under reflux conditions . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How can the purity and identity of this compound be verified?

  • Methodological Answer : Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (acidified with phosphoric or formic acid for MS compatibility) is standard. Retention times and UV/Vis spectra are compared against standards . Mass spectrometry (LC-MS or HRMS) confirms molecular weight, while 1^1H/13^13C NMR resolves structural features like the prenyl group’s allylic protons (δ ~5.2–5.4 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm) .

Q. What are the key pharmaceutical applications of piperidin-4-amine derivatives?

  • Methodological Answer : Piperidin-4-amine derivatives are explored as bioactive scaffolds in CNS disorders (e.g., antipsychotics, cognition enhancers) and antimicrobial agents. Structure-activity relationship (SAR) studies often involve modifying the N-substituent (e.g., prenyl groups) to optimize binding to targets like serotonin or dopamine receptors .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanisms of piperidin-4-amine derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in reactions such as oxidation or alkylation. For example, frontier molecular orbital (FMO) analysis of analogous compounds revealed electron density shifts during permanganate oxidation, validating proposed mechanisms . Activation energies (ΔG‡) and charge distribution maps guide mechanistic refinements.

Q. What kinetic parameters govern the oxidation of substituted piperidin-4-amine derivatives?

  • Methodological Answer : Pseudo-first-order kinetics under controlled pH and ionic strength (e.g., 0.01 mol dm3^{-3}) are typical. For the oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine, rate laws derived from spectrophotometric data showed a 1:4 substrate-to-oxidant stoichiometry. Activation parameters (e.g., ΔH‡ = 45 kJ mol1^{-1}, ΔS‡ = −120 J K1^{-1} mol1^{-1}) indicated a associative mechanism .

Q. How does structural modification of the N-substituent influence biological activity?

  • Methodological Answer : Comparative SAR studies using analogues (e.g., 1-ethyl-N-phenylpiperidin-4-amine vs. 1-benzyl derivatives) reveal that bulky substituents enhance lipophilicity and blood-brain barrier penetration, while electron-withdrawing groups (e.g., nitro) alter receptor binding. In vitro assays (e.g., MIC for antimicrobial activity) paired with LogP calculations quantify these effects .

Q. What challenges arise in characterizing intermediates during multistep synthesis?

  • Methodological Answer : Transient intermediates (e.g., N-protected piperidin-4-amine) require in-situ monitoring via techniques like FT-IR or real-time NMR. For example, deprotection of N-benzyl groups using HCl/dioxane generates unstable amines, necessitating immediate derivatization (e.g., acetylation) for stabilization prior to LC-MS analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
Reactant of Route 2
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1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

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